molecular formula C12H8Cl3O3P B099653 Bis(2-chlorophenyl) phosphorochloridate CAS No. 17776-78-2

Bis(2-chlorophenyl) phosphorochloridate

Cat. No. B099653
CAS RN: 17776-78-2
M. Wt: 337.5 g/mol
InChI Key: ZLSGEMKKBUVQOM-UHFFFAOYSA-N
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Description

Bis(2-chlorophenyl) phosphorochloridate is a chemical compound that is part of a broader class of phosphorochloridates. These compounds are known for their reactivity and utility in various chemical syntheses, particularly in the formation of internucleotidic bonds and as phosphorylating agents in nucleotide chemistry . They are also involved in the synthesis of oligonucleoside phosphorodithioates, which are of interest in the field of genetic research and biotechnology .

Synthesis Analysis

The synthesis of bis(2-chlorophenyl) phosphorochloridate and related compounds typically involves multiple reaction stages and can yield a variety of intermediate products. For example, the synthesis of a related compound, (2,6-dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl radical, involves a sequence of five stages, with the assignment of structures confirmed by 1H NMR spectra . Similarly, bis(2,6-dimethylphenyl)phosphorochloridate is used as a coupling agent in the synthesis of phosphorodithioate oligomers, with the process involving sulfurization after oligonucleoside assembly .

Molecular Structure Analysis

The molecular structure of bis(2-chlorophenyl) phosphorochloridate is not directly discussed in the provided papers. However, related compounds exhibit interesting structural features, such as a propeller-like conformation in the case of a dichlorophenylbis(trichlorophenyl)methyl radical , and a non-planar olefinic ligand in a platinum complex . These structural characteristics can influence the reactivity and coordination behavior of the compounds.

Chemical Reactions Analysis

Phosphorochloridates are reactive intermediates that can undergo various chemical reactions. For instance, they are effective in forming phosphotriester bonds in nucleotide synthesis . They also react with nitrogen nucleophiles, with reactivities decreasing in the order of amines, alcohols, and thiols . The synthesis of oligonucleoside phosphorodithioates using bis(2,6-dimethylphenyl)phosphorochloridate as a coupling agent is another example of their chemical utility .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(2-chlorophenyl) phosphorochloridate are not explicitly detailed in the provided papers. However, the properties of similar compounds, such as bis(fluoroalkyl) phosphorochloridates, have been summarized, indicating that their reactivity with nucleophiles can vary significantly depending on the specific substituents and reaction conditions . The crystal structures of related compounds provide insights into their solid-state properties and potential interactions in the crystalline form .

Scientific Research Applications

Solvolytic Displacement Studies

Bis(2-chlorophenyl) phosphorochloridate has been examined in studies focusing on its solvolytic displacement properties. Kevill, Park, and Koh (2011) investigated the specific rates of solvolysis of various phosphorochloridates, including bis(2-chlorophenyl) phosphorochloridate, using a conductivity technique. They found significant correlations between the specific rates of solvolysis and solvent nucleophilicity, indicating a bimolecular process, and discussed the differences in nucleophilicity for attack at carbon or at phosphorus in various solvents (Kevill, Park, & Koh, 2011).

Oligonucleotide Synthesis

Bis(2-chlorophenyl) phosphorochloridate has been effectively used as a condensing agent in oligonucleotide synthesis. Matsuzaki et al. (1986) demonstrated its efficiency in forming internucleotidic phosphotriester bonds. Their study included a 31P NMR analysis, showing that the condensation process proceeded via phosphorochloridate intermediates (Matsuzaki et al., 1986).

Himmelsbach, Charubala, and Pfleiderer (1987) also highlighted the utility of bis(2-chlorophenyl) phosphorochloridate in nucleotide chemistry. They used it for efficient 3′- and/or 5′-phosphorylations of nucleosides, facilitating the synthesis of versatile synthons for oligonucleotide assembly (Himmelsbach, Charubala, & Pfleiderer, 1987).

Synthesis of Cyclic and Acyclic Bis(phosphines)

Balakrishna and Panda (2003) explored the reaction of bis(dichlorophosphino)aniline with CH2-bridged bis(phenols) or substituted diamine, producing heterocyclic phosphorochloridities. This reaction, involving bis(2-chlorophenyl) phosphorochloridate, led to the synthesis of large bite acyclic bis(phosphinites) and 10-membered cyclic phosphorochloridities (Balakrishna & Panda, 2003).

Additional Applications

Further research applications of bis(2-chlorophenyl) phosphorochloridate include its use in the synthesis of oligonucleoside phosphorodithioates and its involvement in various organic reactions and processes. Studies by Kamaike et al. (2003, 2006) and Sousa et al. (2013) exemplify its versatility in these areas (Kamaike et al., 2003), (Sousa et al., 2013).

Safety And Hazards

Bis(2-chlorophenyl) phosphorochloridate is a dangerous compound. It causes severe skin burns and eye damage . It’s recommended to handle it with protective gloves, clothing, and eye/face protection . If swallowed, it’s advised not to induce vomiting . If it comes in contact with skin or hair, contaminated clothing should be removed immediately and the skin should be rinsed with water . If inhaled, the person should be moved to fresh air . In case of eye contact, the eyes should be rinsed cautiously with water for several minutes . Immediate medical attention is required in all cases .

properties

IUPAC Name

1-chloro-2-[chloro-(2-chlorophenoxy)phosphoryl]oxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3O3P/c13-9-5-1-3-7-11(9)17-19(15,16)18-12-8-4-2-6-10(12)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSGEMKKBUVQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OP(=O)(OC2=CC=CC=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402367
Record name BIS(2-CHLOROPHENYL) PHOSPHOROCHLORIDATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-chlorophenyl) phosphorochloridate

CAS RN

17776-78-2
Record name BIS(2-CHLOROPHENYL) PHOSPHOROCHLORIDATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
CB Reese - Journal of the Chemical Society, Perkin Transactions 1, 1999 - pubs.rsc.org
A new approach to the synthesis of oligonucleotides and oligonucleotide phosphorothioates in solution is described; it is based on H-phosphonate coupling [with bis(2-chlorophenyl) …
Number of citations: 32 pubs.rsc.org
EN Walsh - Journal of the American Chemical Society, 1959 - ACS Publications
A method of preparingdiphenyl phosphonate is described in which triphenyl phosphite is caused to react with phosphorous acid at above 60. Several of the reactions of diphenyl …
Number of citations: 120 pubs.acs.org
CB Reese, H Yan - Journal of the Chemical Society, Perkin …, 2002 - pubs.rsc.org
The synthesis of Vitravene, a 21-mer oligonucleotide phosphorothioate (d[Gp(s)Cp(s)Gp(s)Tp(s)Tp(s)Tp(s)Gp(s)Cp(s)Tp(s)Cp(s)Tp(s)Tp(s)Cp(s)Tp(s)Tp(s)Cp(s)Tp(s)Tp(s)Gp(s)Cp(s)G]) …
Number of citations: 75 pubs.rsc.org
CB Reese - Tetrahedron, 2002 - Elsevier
In October 1953, I began my research career as a Ph. D. student in the laboratory of Alexander Todd (who became Sir Alexander Todd in 1954 and then Lord Todd of Trumpington in …
Number of citations: 73 www.sciencedirect.com
JD Bain, DA Wacker, EE Kuo, MH Lyttle… - The Journal of …, 1991 - ACS Publications
Both run-off transcription and direct chemicalsynthesis were employed to prepare semisynthetic, nonhy-permodified tRNAGly nonsense suppressors acylated with non-natural residues. …
Number of citations: 34 pubs.acs.org
H Lönnberg - Annual Reports Section" B"(Organic Chemistry), 2001 - pubs.rsc.org
The interest in chemically synthesized fragments of biopolymers, viz. oligonucleotides, oligopeptides and oligosaccharides, has remained at a high level, and even increased. These …
Number of citations: 2 pubs.rsc.org
CB Reese - Organic & biomolecular chemistry, 2005 - pubs.rsc.org
It is fifty years since the first chemical synthesis of a dinucleoside phosphate and a dinucleotide with natural 3′→5′-internucleotide linkages was reported. The main developments in …
Number of citations: 289 pubs.rsc.org
JD Bain - 1990 - search.proquest.com
Proteins play remarkably diverse roles within biological systems despite the relatively small number of building blocks--the 20 primary amino acids--from which they are synthesized. …
Number of citations: 1 search.proquest.com

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